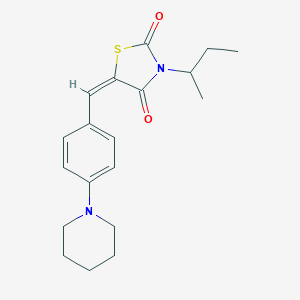![molecular formula C29H28Cl2FN3O2S B306321 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)
5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is a chemical compound that has been synthesized and researched for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and pathways in the body, which leads to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
The compound 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of certain inflammatory cytokines, which can lead to its anti-inflammatory effects. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in various studies, and its mechanism of action has been studied extensively. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability for certain researchers.
Orientations Futures
There are several future directions for the research of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one. One potential future direction is the further study of the compound's mechanism of action and its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Another future direction is the development of more efficient and cost-effective synthesis methods for the compound, which may increase its availability for researchers. Additionally, the compound may be further studied for its potential use in combination therapies with other drugs.
Méthodes De Synthèse
The synthesis of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is a complex process that involves several steps. The synthesis begins with the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-dimethylaminobenzaldehyde in the presence of a base to form the Schiff base. The final step involves the reaction of the Schiff base with isobutyl isothiocyanate in the presence of a base to form the desired compound.
Applications De Recherche Scientifique
The compound 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one has been studied for its potential use in scientific research. The compound has shown promising results in various studies, including its potential as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Propriétés
Nom du produit |
5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C29H28Cl2FN3O2S |
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
(5Z)-5-[[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[4-(dimethylamino)phenyl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H28Cl2FN3O2S/c1-18(2)16-35-28(36)26(38-29(35)33-21-9-11-22(12-10-21)34(3)4)15-19-13-23(30)27(24(31)14-19)37-17-20-7-5-6-8-25(20)32/h5-15,18H,16-17H2,1-4H3/b26-15-,33-29? |
Clé InChI |
HBEMQZFGEKMSFD-GXERTZKPSA-N |
SMILES isomérique |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)/SC1=NC4=CC=C(C=C4)N(C)C |
SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)SC1=NC4=CC=C(C=C4)N(C)C |
SMILES canonique |
CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)SC1=NC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
